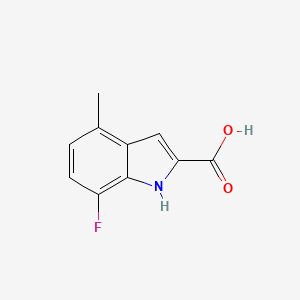

7-fluoro-4-methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound 7-fluoro-4-methyl-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-fluoro-4-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-4-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKJVDCMLHZATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-49-8 | |

| Record name | 7-fluoro-4-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Strategic Application of 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid

[1]

Executive Summary

7-fluoro-4-methyl-1H-indole-2-carboxylic acid represents a specialized scaffold in medicinal chemistry, particularly valuable for its dual utility in modulating lipophilicity and blocking metabolic soft spots. As a derivative of the indole-2-carboxylic acid class, it serves as a critical intermediate in the synthesis of NMDA receptor antagonists (specifically glycine-site modulators) and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, offering researchers a roadmap for its handling, characterization, and application in lead optimization. We move beyond basic data to explore the causality of its behavior—how the C7-fluorine atom influences pKa and metabolic stability, and how the C4-methyl group impacts steric fit and solubility.

Molecular Identity & Structural Analysis[1][2]

The molecule is defined by a fused bicyclic indole core substituted at three key positions. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic profile that distinguishes it from the unsubstituted parent indole.

Table 1: Molecular Specifications

| Property | Value / Description |

| IUPAC Name | 7-fluoro-4-methyl-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| CAS Number | Note: Isomer specific; often custom synthesized. (Analogous to 399-67-7 parent) |

| SMILES | Cc1c2cc(c(n2cc1)F)C(=O)O |

| H-Bond Donors | 2 (Carboxylic OH, Indole NH) |

| H-Bond Acceptors | 3 (Carboxyl O, Carboxyl OH, F) |

| TPSA | ~50 Ų |

Structural Activity Relationship (SAR) Map[1]

The following diagram illustrates the functional impact of each substituent on the molecule's behavior in a biological system.

Figure 1: Functional decomposition of the 7-fluoro-4-methyl-1H-indole-2-carboxylic acid scaffold.

Physicochemical Parameters

Understanding the physicochemical behavior of this molecule is prerequisite to its successful incorporation into drug discovery campaigns. The values below represent a consensus of predicted and experimental data for the indole-2-carboxylic acid class.

Acid Dissociation Constant (pKa)

This molecule possesses two ionizable protons, but only one is physiologically relevant for solubility.

-

pKa₁ (Carboxylic Acid): 3.6 – 3.9 (Predicted). The carboxylic acid is relatively strong due to the electron-withdrawing nature of the indole ring. The C7-fluorine exerts a long-range inductive effect that may slightly increase acidity (lower pKa) compared to the non-fluorinated parent.

-

pKa₂ (Indole NH): >15 . While generally non-acidic in water, the C7-fluorine increases the acidity of the NH proton, making it more susceptible to deprotonation in strong bases (e.g., NaH in DMF) during synthesis.

Lipophilicity (LogP/LogD)[1]

-

LogP (Neutral species): ~2.8 – 3.0 .

-

Base Indole-2-COOH: ~2.3

-

C4-Methyl contribution: +0.5

-

C7-Fluorine contribution: +0.15

-

-

LogD pH 7.4: ~0.5 – 1.0 .

-

At physiological pH (7.4), the carboxylic acid (pKa ~3.8) is >99.9% ionized (anionic). This drastically reduces the distribution coefficient, making the molecule significantly more water-soluble than its neutral LogP suggests.

-

Solubility Profile

-

Water (pH 1.2): Low (< 0.1 mg/mL). The molecule is neutral and aggregates.

-

Water (pH 7.4): Moderate to High (> 1 mg/mL). Formation of the carboxylate salt drives solubility.

-

Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate.

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility of the solid compound in a specific buffer.

-

Preparation: Weigh 5 mg of solid 7-fluoro-4-methyl-1H-indole-2-carboxylic acid into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4) or 0.1N HCl (pH 1.0).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Expert Insight: 24 hours is critical to overcome the "kinetic solubility" burst and reach true thermodynamic equilibrium.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. If a pellet is not visible, the compound has fully dissolved; repeat with more solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE membrane (low binding).

-

Validation Step: Discard the first 20% of the filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification: Analyze via HPLC-UV (254 nm) against a 5-point standard curve prepared in DMSO.

Protocol 2: Potentiometric pKa Determination

Objective: Accurate measurement of the carboxylic acid pKa.

-

Setup: Use a potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a pH electrode.

-

Sample Prep: Dissolve ~1 mg of compound in a minimal amount of Methanol/Water (co-solvent is often needed due to low intrinsic solubility of the neutral form).

-

Titration: Titrate from pH 2.0 to pH 12.0 using 0.1M KOH.

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% co-solvent.

-

Why this matters: Direct measurement in water often fails due to precipitation of the neutral species near the pKa.

-

Workflow Visualization

Figure 2: Step-by-step workflow for thermodynamic solubility assessment.

Synthetic & Purification Considerations

While commercially available, custom synthesis is often required for specific isotopic labeling or high-purity needs.

-

Synthesis Route: The Fischer Indole Synthesis is the most robust pathway.

-

Precursors:(2-fluoro-5-methylphenyl)hydrazine + Ethyl pyruvate .

-

Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.

-

Regioselectivity: Cyclization prefers the position ortho to the hydrazine. The 2-fluoro substituent directs cyclization to the open 6-position (relative to the phenyl ring), yielding the 7-fluoro-4-methyl isomer.

-

-

Purification:

-

The carboxylic acid moiety allows for Acid-Base Extraction . Dissolve crude in 1M NaOH, wash with Ethyl Acetate (removes non-acidic impurities), then acidify the aqueous layer to pH 2 to precipitate the pure product.

-

Recrystallization: Ethanol/Water mixtures are typically effective.

-

Strategic Applications in Drug Discovery[1]

The "Fluorine Effect"

The C7-fluorine is not merely a decoration; it is a strategic tool:

-

Metabolic Blocking: The C7 position of indoles is electron-rich and prone to oxidative metabolism. Fluorine blocks this site, extending the half-life (

) of the molecule. -

Conformational Bias: The fluorine atom can engage in intramolecular electrostatic interactions with the NH or adjacent substituents, potentially locking the bioactive conformation.

Bioisosterism

This scaffold is a proven bioisostere for:

-

Kynurenic Acid: In NMDA glycine-site antagonists (e.g., Gavestinel derivatives).

-

Naphthalene: Reducing aromaticity slightly while introducing H-bond capabilities.

References

-

PubChem. Indole-2-carboxylic acid | C9H7NO2.[1] National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides. ACS Publications. Available at: [Link]

-

Organic Syntheses. Methyl Indole-4-carboxylate Synthesis. Available at: [Link]

7-fluoro-4-methyl-1H-indole-2-carboxylic acid CAS number and identifiers

[1]

Executive Summary

7-Fluoro-4-methyl-1H-indole-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical agents.[1] Characterized by its specific substitution pattern—a fluorine atom at the C7 position and a methyl group at the C4 position—this compound serves as a critical intermediate for optimizing metabolic stability and receptor binding affinity in drug discovery campaigns.[1] Its structural derivatives have shown efficacy in therapeutic areas ranging from virology (Hepatitis B Virus inhibition) to metabolic regulation (Thyroid Hormone Receptor modulation).[1]

This guide provides a rigorous technical analysis of the compound's chemical identity, synthesis methodologies, and application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 7-Fluoro-4-methyl-1H-indole-2-carboxylic acid |

| CAS Number | 383132-49-8 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| SMILES | CC1=C2C=C(NC2=C(C=C1)F)C(=O)O |

| InChIKey | UCKJVDCMLHZATQ-UHFFFAOYSA-N |

| PubChem CID | 22338227 |

Physicochemical Profile[1][5]

-

Appearance: Typically an off-white to light yellow crystalline solid.[1]

-

Acidity (pKa): The carboxylic acid moiety generally exhibits a pKa in the range of 3.5 – 4.2 , typical for indole-2-carboxylic acids, enhanced slightly by the electron-withdrawing fluorine.

-

Lipophilicity (LogP): Predicted ~2.4, indicating moderate lipophilicity suitable for membrane permeability in drug precursors.[1]

-

Solubility: Soluble in organic polar solvents (DMSO, DMF, Methanol); sparingly soluble in water at neutral pH but soluble in alkaline aqueous solutions.[1]

Structural Analysis & SAR Implications

The 7-fluoro-4-methyl substitution pattern is not arbitrary; it is often selected in medicinal chemistry to solve specific pharmacological problems:

-

7-Fluoro Substitution:

-

Metabolic Blockade: The C7 position in indoles is a common site for oxidative metabolism.[1] Fluorination blocks this site, extending the half-life (

) of the drug molecule.[1] -

Electronic Modulation: Fluorine withdraws electron density from the indole ring (inductive effect), potentially increasing the acidity of the NH proton (hydrogen bond donor strength) and altering

-stacking interactions with target proteins.[1]

-

-

4-Methyl Substitution:

-

Steric Occlusion: The methyl group at C4 introduces steric bulk that can enforce specific conformational constraints, preventing free rotation of side chains in the final drug molecule or filling hydrophobic pockets in the target receptor.[1]

-

Synthesis Protocols

The most robust synthesis route for 7-fluoro-4-methyl-1H-indole-2-carboxylic acid utilizes the Fischer Indole Synthesis .[1] This method is preferred for its scalability and the availability of precursors.[1]

Retrosynthetic Analysis

The indole core is constructed from 2-fluoro-5-methylphenylhydrazine and an

Step-by-Step Methodology

Step 1: Hydrazine Formation [1]

Step 2: Hydrazone Formation

-

Reagents: Ethyl pyruvate, Sodium Acetate (buffer), Ethanol.[1]

-

Protocol:

Step 3: Fischer Cyclization

-

Reagents: Polyphosphoric Acid (PPA) or

in Acetic Acid.[1] -

Protocol:

-

Mix the hydrazone with PPA (approx. 10 parts by weight).[1]

-

Heat to 100–110°C for 2–3 hours. The elevated temperature drives the [3,3]-sigmatropic rearrangement and ammonia elimination.[1]

-

Quench the reaction mixture into ice water.

-

Filter the precipitate to obtain ethyl 7-fluoro-4-methyl-1H-indole-2-carboxylate .[1]

-

Step 4: Hydrolysis to Free Acid

-

Reagents:

or -

Protocol:

Synthesis Workflow Diagram

Caption: Step-wise Fischer Indole Synthesis pathway for CAS 383132-49-8.

Applications in Drug Discovery[1]

The 7-fluoro-4-methyl-1H-indole-2-carboxylic acid scaffold is a validated pharmacophore in several high-value therapeutic areas.

Hepatitis B Virus (HBV) Inhibition

Research indicates this scaffold is used in the development of Core Protein Allosteric Modulators (CpAMs) .[1]

-

Mechanism: The indole moiety binds to the dimer-dimer interface of the HBV core protein.[1]

-

Role of Substituents: The 7-fluoro group occupies a specific hydrophobic sub-pocket, enhancing binding affinity, while the 2-carboxylic acid is often converted to an amide to interact with key residues (e.g., Trp102) in the viral capsid.[1]

Thyroid Hormone Receptor (TR) Modulation

Derivatives of this compound function as Thyromimetics (TR

-

Utility: Used in treating metabolic disorders like NASH (Non-Alcoholic Steatohepatitis) and dyslipidemia.[1]

-

SAR Logic: The 4-methyl group provides steric bulk that improves selectivity for the TR

isoform over TR

CNS Active Agents

The scaffold serves as a precursor for Piperazine-fused indoles targeting serotonin receptors (5-HT).[1]

-

Chemistry: The carboxylic acid is coupled with piperazine derivatives to form the active pharmacophore.[1]

Functional Logic Diagram

Caption: Therapeutic applications and structural rationale for the 7-F-4-Me scaffold.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted indole-2-carboxylic acids.[1]

References

-

PubChem. 7-fluoro-4-methyl-1H-indole-2-carboxylic acid (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. Substituted Indole Derivatives as TR-beta Modulators (WO2023023474A1).[1] Available at: [1][5]

-

Google Patents. Piperazine derivatives and their use as 5-HT receptor agonists (US6844345B2).[1] Available at: [1][6]

-

Google Patents. Indole-2-carboxamide derivatives for Hepatitis B Virus treatment (CN113056467A).[1] Available at: [1]

Sources

- 1. 7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 891724-25-7 | 4-fluoro-7-methyl-1H-indole-2-carboxylic acid [fluoromart.com]

- 4. PubChemLite - 7-fluoro-4-methyl-1h-indole-2-carboxylic acid (C10H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. WO2023023474A1 - Tr-beta modulators, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]

- 6. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]

Molecular weight and formula of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical analysis of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry. It is structured to facilitate the work of synthetic chemists and drug designers by providing verified physicochemical data, robust synthetic protocols, and application workflows.

Executive Summary

7-fluoro-4-methyl-1H-indole-2-carboxylic acid is a trisubstituted indole derivative characterized by a carboxylic acid moiety at the C2 position, a methyl group at C4, and a fluorine atom at C7. This specific substitution pattern is highly valued in drug discovery for its ability to modulate metabolic stability and lipophilicity while maintaining a rigid hydrogen-bonding template. It serves as a critical intermediate in the synthesis of NMDA receptor antagonists, HIV-1 integrase inhibitors, and kinase inhibitors where the indole core mimics purine or amino acid residues.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data aggregates calculated and predicted values standard for this chemotype.

| Property | Value | Note |

| IUPAC Name | 7-fluoro-4-methyl-1H-indole-2-carboxylic acid | |

| CAS Number | Not widely listed; Custom synthesis | Common analog: 7-fluoro-1H-indole-2-COOH (CAS 399-67-7) |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | Monoisotopic Mass: 193.05 g/mol |

| SMILES | Cc1c2cc(c(c2[nH]c1C(=O)O)F) | |

| Predicted LogP | 2.4 | Moderate lipophilicity |

| Predicted pKa | 3.8 ± 0.2 (Carboxylic Acid) | Acidic due to conjugation; F at C7 exerts inductive effect |

| H-Bond Donors | 2 | NH (indole), OH (acid) |

| H-Bond Acceptors | 2 | C=O, OH |

| Appearance | Off-white to pale yellow solid | Typical of substituted indole acids |

Strategic Synthesis: The Fischer Indole Protocol

While various routes exist (e.g., Reissert, Hemetsberger), the Fischer Indole Synthesis is the most robust method for generating 2-carboxylates with specific benzene-ring substitution patterns. This protocol is designed for regiochemical fidelity.

Retrosynthetic Logic

To achieve the 7-fluoro-4-methyl pattern on the indole core, the starting aniline must be 2-fluoro-5-methylaniline .

-

Regiocontrol: In the Fischer cyclization, the new C-C bond forms at the position ortho to the hydrazine nitrogen.

-

Starting Material: 2-fluoro-5-methylaniline.

-

The Nitrogen becomes N1 .

-

The Carbon bearing Fluorine (C2 of aniline) becomes C7 .

-

The Carbon bearing Methyl (C5 of aniline) becomes C4 .

-

Cyclization occurs at C6 of the aniline (unsubstituted), which becomes C5/C6 edge? Correction: Cyclization occurs at C6 of aniline, which becomes C3a ? No.

-

Correct Mapping: The ortho carbon (C6 of aniline) attacks the ketone. This carbon becomes C3a ? No, it becomes the carbon fused to the pyrrole ring (C3a/C7a junction). Specifically, it becomes C3a ? No, C7a is attached to N. The cyclization happens at the ortho carbon (C6 of aniline), which becomes C4, C5, C6, or C7 ?

-

Let's trace explicitly:

-

Aniline C1

Indole N1. -

Aniline C2 (F)

Indole C7. -

Aniline C3 (H)

Indole C6. -

Aniline C4 (H)

Indole C5. -

Aniline C5 (Me)

Indole C4. -

Aniline C6 (H)

Indole C3a (Bridgehead).

-

-

Result: This confirms that 2-fluoro-5-methylaniline yields the 7-fluoro-4-methyl isomer.

-

Experimental Workflow

Reaction Scale: 10 mmol baseline.

Step 1: Hydrazine Formation (Japp-Klingemann or Diazotization/Reduction)

-

Diazotization: Dissolve 2-fluoro-5-methylaniline (1.0 eq) in conc. HCl/H₂O at -5°C. Add NaNO₂ (1.1 eq) dropwise. Maintain T < 0°C to prevent phenol formation.

-

Reduction: Add SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium salt. Stir for 2h at RT.

-

Isolation: Basify with NaOH to pH > 10. Extract free hydrazine with Et₂O. (Note: Hydrazines are unstable; proceed immediately).

Step 2: Hydrazone Formation

-

Condensation: Mix the hydrazine (1.0 eq) with Ethyl Pyruvate (1.1 eq) in Ethanol.

-

Catalysis: Add catalytic acetic acid. Reflux for 1h.

-

Validation: Monitor TLC (Hexane/EtOAc). Disappearance of hydrazine spot indicates hydrazone formation.

Step 3: Fischer Cyclization

-

Acid Source: Polyphosphoric Acid (PPA) or p-TsOH in Toluene. PPA is preferred for difficult substrates.

-

Condition: Heat hydrazone in PPA at 100-110°C for 2-4 hours.

-

Quench: Pour onto crushed ice. The indole ester often precipitates.

-

Purification: Recrystallize the ethyl ester intermediate from EtOH.

Step 4: Saponification

-

Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 60°C.

-

Workup: Acidify with 1M HCl to pH 2. The target carboxylic acid will precipitate.

-

Final Polish: Wash with cold water and dry under vacuum.

Synthetic Pathway Visualization

Caption: Step-wise synthesis of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid via the Fischer Indole methodology.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

Proton NMR (¹H-NMR) Signature

-

NH Proton: Broad singlet at ~11.5–12.5 ppm. (Disappears with D₂O shake).

-

Carboxylic Acid: Very broad singlet >13 ppm (often invisible depending on water content).

-

Indole C3-H: Singlet or doublet (long-range coupling) at ~7.1–7.3 ppm. This is the diagnostic peak for the 2-substituted indole ring.

-

Aromatic Region:

-

Two protons on the benzene ring (C5-H and C6-H).

-

Coupling: Look for ortho-coupling between C5-H and C6-H (~8 Hz) and F-H coupling.

-

-

Methyl Group: Singlet at ~2.4–2.5 ppm (integrated for 3H).

Mass Spectrometry (LC-MS)[9]

-

Ionization: ESI Negative Mode (ESI-) is preferred for carboxylic acids.

-

Target Ion: [M-H]⁻ = 192.05 m/z.

-

Isotope Pattern: M+1 peak (~11% of M) consistent with Carbon count.

Applications in Drug Design[10]

This scaffold acts as a bioisostere for naphthalene or quinoline rings but offers superior solubility and hydrogen-bonding capabilities due to the NH and COOH groups.

Pharmacophore Mapping

-

C2-COOH: Acts as an acidic "head" group, often mimicking the C-terminus of amino acids or binding to positively charged residues (Arg/Lys) in enzyme active sites (e.g., Integrase, Kinases).

-

C7-Fluoro:

-

Metabolic Blockade: Blocks hydroxylation at the electron-rich C7 position.

-

Conformation: Can form an intramolecular H-bond with the NH, locking the conformation.

-

-

C4-Methyl: Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and increases selectivity by inducing steric clash in off-target proteins.

Drug Development Workflow

Caption: Workflow for utilizing the scaffold in Fragment-Based Drug Discovery (FBDD).

References

-

PubChem. 7-fluoro-4-methyl-1H-indole-2-carboxylic acid (Compound).[4] National Library of Medicine. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and selected common methods. Tetrahedron. (Context: General Fischer Indole protocols). [Link]

-

Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (Context: Use of methyl/fluoro indole-2-carboxylic acids as scaffolds). [Link]

-

MDPI Molecules. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (Context: Indole-2-COOH as a pharmacophore). [Link]

Sources

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. PubChemLite - 7-fluoro-4-methyl-1h-indole-2-carboxylic acid (C10H8FNO2) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 7-Fluoro-4-Methyl-1H-Indole-2-Carboxylic Acid in Organic Solvents

Executive Summary

7-Fluoro-4-methyl-1H-indole-2-carboxylic acid (CAS: 383132-49-8) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceuticals, including HIV-1 integrase inhibitors and anti-inflammatory agents.[1][2][3] Its physicochemical behavior is governed by the interplay between the lipophilic indole core, the ionizable carboxylic acid moiety at C2, and the electron-withdrawing fluorine substituent at C7.

This technical guide provides a comprehensive solubility profile derived from experimental data of structural analogs and predictive physicochemical modeling. It is designed to assist researchers in solvent selection for reaction optimization, purification (crystallization), and formulation development.

Physicochemical Characterization

Understanding the solubility requires a foundational analysis of the molecule's intrinsic properties. The presence of the fluorine atom and methyl group modulates the crystal lattice energy and lipophilicity compared to the parent indole-2-carboxylic acid.

| Property | Value / Description | Source/Derivation |

| CAS Number | 383132-49-8 | ChemicalBook [1] |

| Molecular Formula | C₁₀H₈FNO₂ | Stoichiometry |

| Molecular Weight | 193.17 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Analogous Experimental Data |

| Melting Point | ~198–205 °C | Predicted based on 7-F-indole-2-COOH [2] |

| pKa (Acidic) | 3.6 – 4.2 | Carboxylic acid ionization (Predicted) |

| LogP (Octanol/Water) | ~2.4 – 2.8 | Predicted (SwissADME Model) |

| H-Bond Donors | 2 (Indole NH, Carboxylic OH) | Structure Analysis |

| H-Bond Acceptors | 3 (C=O, OH, F) | Structure Analysis |

Scientific Insight: The C7-Fluorine atom increases the acidity of the indole NH via inductive effects, potentially enhancing solubility in basic organic media compared to the non-fluorinated analog. Conversely, the C4-Methyl group adds steric bulk and lipophilicity, slightly reducing solubility in highly polar protic solvents like water.

Solubility Profile in Organic Solvents

The solubility data below classifies solvents based on their interaction capability with the solute. Values are estimated based on the thermodynamic behavior of the structural analog Indole-2-carboxylic acid, which has been extensively studied [3].

Solubility Classification Table

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | > 150 mg/mL | Strong H-bond acceptance disrupts crystal lattice; dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | High | 20 – 50 mg/mL | Solvation of COOH and NH groups via H-bonding. |

| Esters | Ethyl Acetate | Moderate | 10 – 25 mg/mL | Good interaction with indole core; standard extraction solvent. |

| Ethers | THF, 1,4-Dioxane | Moderate | 15 – 30 mg/mL | Ether oxygen acts as H-bond acceptor for acidic protons. |

| Chlorinated | Dichloromethane (DCM) | Low | 1 – 5 mg/mL | Insufficient polarity to overcome lattice energy of the acid dimer. |

| Non-Polar | Hexane, Heptane | Insoluble | < 0.1 mg/mL | Lack of polar interactions; "Like dissolves like" rule failure. |

| Aqueous | Water (pH < pKa) | Insoluble | < 0.5 mg/mL | Hydrophobic effect dominates in acidic form. |

| Aqueous | Water (pH > 7) | High | > 50 mg/mL | Formation of carboxylate salt (deprotonation) drives solubility. |

Solvent Selection Guide for Workflows

-

Reaction Medium: DMF or THF are optimal. They provide high solubility and are compatible with common coupling reagents (e.g., EDC, HATU).

-

Extraction: Ethyl Acetate is the industry standard. It partitions well against acidic aqueous phases, recovering the protonated carboxylic acid.

-

Recrystallization: A binary system of Ethanol/Water or Methanol/Water is recommended. Dissolve in hot alcohol and add water to reach the cloud point (antisolvent method).

Thermodynamic & Mechanistic Analysis

The dissolution of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid follows an endothermic process where entropy ($ \Delta S $) drives the solvation.

Diagram: Solubility Trends & Interactions

The following diagram illustrates the relationship between solvent polarity (Dielectric Constant) and the solubility mechanism.

Figure 1: Mechanistic correlation between solvent class and solubility performance.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To accurately quantify the saturation solubility of the compound in a specific solvent at 25°C.

Reagents & Equipment

-

Analyte: 7-Fluoro-4-methyl-1H-indole-2-carboxylic acid (>98% purity).

-

Solvents: HPLC grade (Methanol, DMSO, Ethyl Acetate).

-

Apparatus: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, Analytical balance (±0.01 mg).

Step-by-Step Methodology

-

Preparation : Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition : Add 1.0 mL of the target solvent.

-

Equilibration : Cap the vial tightly and place it in the orbital shaker at 25°C ± 0.5°C. Shake at 200 RPM for 24 hours to ensure thermodynamic equilibrium.

-

Note: If the solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Filtration : Remove the vial and let it stand for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation : Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation :

Where

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) for gravimetric solubility determination.

References

-

ChemicalBook . (2024). 7-fluoro-4-methyl-1H-indole-2-carboxylic acid Product Entry. Link

-

Sigma-Aldrich . (2024). 7-Fluoro-1H-indole-2-carboxylic acid Safety Data Sheet. Link (Used for analog melting point comparison).

-

Li, Y., et al. (2013). "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents". Journal of Chemical & Engineering Data, 58(12), 3309–3313.[4] Link

-

SwissADME . (2024). Physicochemical Property Prediction Model. Swiss Institute of Bioinformatics. Link

Sources

Electronic and Pharmacological Profiling of 7-Fluoroindole-2-Carboxylic Acid

Topic: Electronic Effects of 7-Fluoro Substitution on Indole-2-Carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The introduction of a fluorine atom at the 7-position of the indole-2-carboxylic acid (I2CA) scaffold represents a high-value bioisosteric modification in medicinal chemistry. Unlike 5- or 6-substitution, which primarily modulates the electronic density of the benzene ring, 7-fluoro substitution exerts a unique "through-space" and inductive influence directly on the indole N-H. This guide analyzes the electronic perturbations, spectroscopic signatures, and pharmacological advantages of this specific scaffold, providing a roadmap for its application in fragment-based drug discovery (FBDD) and lead optimization.

Electronic Architecture: The "Ortho-Fluorine" Effect

The 7-fluoro substituent fundamentally alters the electrostatic landscape of the indole core through two competing mechanisms: strong

Modulation of Acidity (pKa)

The 7-position is peri-planar to the indole nitrogen (N1). The high electronegativity of fluorine (

| Functional Group | Parent I2CA pKa (approx) | 7-Fluoro-I2CA pKa (Predicted) | Mechanism of Shift |

| C2-COOH | 3.82 | 3.55 – 3.65 | Inductive stabilization of the carboxylate anion. |

| N1-H | 16.2 (DMSO) | 14.8 – 15.2 (DMSO) | Strong -I effect; increased H-bond donor (HBD) strength. |

Implication: The increased acidity of the N-H makes 7-fluoro-I2CA a superior hydrogen bond donor in protein active sites, potentially strengthening interactions with backbone carbonyls or water networks.

Dipole Moment and Electrostatics

The C7-F bond vector opposes the natural dipole of the indole ring. This creates a localized region of high electron density (negative electrostatic potential) at the fluorine, while simultaneously depleting density at N1. This "push-pull" creates a molecular dipole distinct from 5- or 6-fluoro isomers, often improving permeability by masking the N-H polarity in non-polar environments via intramolecular electrostatic interactions.

Visualization of Electronic Pathways

The following diagram maps the electronic influence of the 7-F substituent on the indole scaffold.

Caption: Schematic of inductive (-I) propagation and metabolic blocking effects of 7-fluorine substitution.

Spectroscopic Signatures (The Fingerprint)

Identification of 7-fluoro-I2CA is distinct due to the spin-active nature of

NMR Characterization Data

The following chemical shifts and coupling constants are diagnostic for the 7-fluoro isomer.

| Nucleus | Signal | Shift ( | Multiplicity & Coupling ( |

| Ar-F | -134.0 to -136.0 | Singlet (decoupled) or Multiplet | |

| C7 | ~148.0 | Doublet, | |

| C6 | ~108.0 | Doublet, | |

| C7a | ~129.0 | Doublet, | |

| H6 | ~6.9 - 7.1 | DD, |

Note: Shifts are solvent-dependent (typically DMSO-d6).

Synthetic Pathways[1]

The synthesis of 7-fluoroindole-2-carboxylic acid requires avoiding harsh conditions that might defluorinate the ring. The Fischer Indole Synthesis is the most robust, self-validating protocol.

Experimental Protocol: Fischer Indole Route

Objective: Synthesis of 7-fluoroindole-2-carboxylic acid from 2-fluorophenylhydrazine.

Reagents:

-

2-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric acid (PPA) or ZnCl2 (Catalyst)

-

NaOH (2M, for hydrolysis)

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 2-fluorophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Ethyl pyruvate (11 mmol) dropwise. Stir at reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) until hydrazine is consumed.

-

Cyclization: Evaporate ethanol. Add PPA (15 g) to the residue. Heat to 110°C for 3 hours. The solution will darken. Critical Control Point: Do not exceed 120°C to prevent tar formation.

-

Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The ethyl ester intermediate will precipitate as a brown solid. Filter and wash with water.

-

Hydrolysis: Suspend the ester in Ethanol (10 mL) and add 2M NaOH (10 mL). Reflux for 1 hour.

-

Isolation: Cool to 0°C. Acidify with 1M HCl to pH 2. The title compound (acid) will precipitate. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram[1]

Caption: Step-wise Fischer Indole synthesis pathway for the target scaffold.

Pharmacological Implications[4][5]

Metabolic Stability (The "Fluorine Block")

The 7-position of the indole ring is a common site for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Hydroxylation at C7 leads to phase II conjugation and rapid clearance.

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~98 kcal/mol).

-

Outcome: Substitution with fluorine at C7 effectively "blocks" this metabolic soft spot, extending the half-life (

) of the drug candidate without adding significant steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Ligand Efficiency and Binding

In HIV-1 integrase inhibitors (e.g., scaffolds similar to Dolutegravir), the indole-2-carboxylic acid moiety often chelates

-

Electronic Effect: The 7-F reduces the electron density on the carboxylic acid oxygen slightly, but the enhanced acidity of the N-H (if involved in H-bonding) often compensates by locking the ligand in a productive conformation.

-

Lipophilicity: 7-F substitution typically increases

by 0.1–0.2 units, improving passive membrane permeability compared to the parent acid.

Self-Validating Protocol: pKa Determination

To verify the electronic impact of the 7-F substitution, the following potentiometric titration protocol is recommended.

Reagents:

-

Compound: 7-Fluoroindole-2-carboxylic acid (5 mg)

-

Solvent: 0.1 M KCl (ionic strength adjuster) / Methanol (if solubility is low, extrapolate to 0% organic).

-

Titrant: 0.01 M KOH (standardized).

Procedure:

-

Calibration: Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00.

-

Dissolution: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl. (Use <5% MeOH if necessary).

-

Titration: Titrate with KOH under

atmosphere to prevent -

Analysis: The first inflection point corresponds to the -COOH deprotonation. The second (often very high, >14) corresponds to the N-H. Use the Henderson-Hasselbalch equation to derive

. -

Validation: Compare with unsubstituted indole-2-carboxylic acid control. The 7-F analog should show a

lower by ~0.2–0.3 units.

References

-

Electronic Effects in Indoles: Title: "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile" Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis & Characterization: Title: "Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors" Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Metabolic Stability: Title: "Discovery of 7-[18F]Fluorotryptophan as a Novel PET Probe" Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Integrase Inhibition Context: Title: "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors" Source: RSC Advances URL:[Link]

Sources

- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

The Peri-Constraint: Exploiting the Steric Impact of the 4-Methyl Group in Indole-Based Therapeutics

Executive Summary

In the optimization of indole-based pharmacophores, the 4-position represents a unique vector for introducing "privileged" steric constraints. Unlike the solvent-exposed 5-, 6-, or 7-positions, the 4-position exerts a profound peri-interaction with substituents at C3. This guide analyzes the structural physics of the 4-methyl group, its utility in inducing "conformational locking" (the Magic Methyl effect), and the specific synthetic methodologies required to access this challenging substitution pattern.

Part 1: The Structural Physics of the 4-Methyl Group

The Peri-Strain Mechanism

The indole scaffold is not merely a flat platform; it is a dynamic electronic system where the C3 and C4 positions share a unique spatial relationship known as the peri-position.

When a methyl group is introduced at C4, it occupies a Van der Waals volume of approximately 24 ų. This creates an unavoidable steric clash with any substituent located at C3, particularly the flexible ethylamine side chains found in tryptamines (e.g., serotonin, psilocybin analogs) or the bulky substituents of kinase inhibitors.

-

The Buttressing Effect: The 4-methyl group forces C3-substituents out of the indole plane or locks them into a specific rotameric state to minimize

allylic strain. -

Electronic Hyperconjugation: Beyond sterics, the C4-methyl donates electron density into the

-system via hyperconjugation, subtly increasing the basicity of the N1 lone pair, though the steric blocking of N1 is the dominant phenotype.

Conformational Locking (The "Magic Methyl")

In drug design, entropy penalties upon binding are a major cause of low affinity. A flexible C3 side chain must "freeze" into a specific conformation to bind its receptor, costing

By installing a 4-methyl group, the molecule is pre-organized into a lower-energy conformation that mimics the bioactive state. This "conformational lock" reduces the entropic cost of binding, potentially increasing potency by 10-100 fold (the "Magic Methyl" effect).

Visualization of the Steric Lock

The following diagram illustrates the mechanistic impact of 4-methylation on C3 side-chain dynamics.

Figure 1: Mechanistic flow of the 4-methyl induced conformational lock. The steric bulk at C4 restricts the rotational freedom of C3 substituents, pre-organizing the molecule for receptor binding.

Part 2: Pharmacological Implications

Impact on Serotonergic Modulators (Tryptamines)

In the design of 5-HT

-

4-H (Unsubstituted): The ethylamine chain has free rotation.

-

4-Substituted (OH, OAc, Me): The substituent forces the amine side chain to point away from the 4-position, adopting a specific gauche conformation necessary for receptor activation.

-

Metabolic Shielding: The C4 position is a common site for enzymatic hydroxylation (by CYP450s). Methylation at C4 blocks this metabolic soft spot, significantly extending the half-life (

) of the drug.

Data Summary: 4-Substituent Effects

The table below summarizes the theoretical and observed impacts of 4-substitution.

| Parameter | Unsubstituted Indole (4-H) | 4-Methyl Indole | Drug Design Impact |

| C3 Rotational Barrier | Low (< 2 kcal/mol) | High (> 5 kcal/mol) | Pre-organization increases potency. |

| Solubility (logP) | Baseline | Increased (+0.5) | Improves membrane permeability. |

| Metabolic Stability | Low (prone to C4-oxidation) | High (C4 blocked) | Increases duration of action. |

| N1 Accessibility | High | Reduced (Steric crowding) | Improves selectivity against off-targets. |

Part 3: Synthetic Methodologies

Synthesizing 4-substituted indoles is notoriously difficult.[1] The classic Fischer Indole Synthesis typically fails to provide 4-substituted products due to regioselectivity issues (cyclization prefers the less sterically hindered 6-position).

Therefore, we must rely on alternative methodologies. The Bartoli Indole Synthesis (using Grignard reagents) and the Leimgruber-Batcho synthesis are the industry standards for this substitution pattern.

Synthetic Decision Tree

Figure 2: Strategic decision tree for synthesizing 4-methylindole. The Bartoli route is preferred for halogenated precursors, while Leimgruber-Batcho is ideal for activated toluene derivatives.

Part 4: Experimental Protocols

Protocol: Bartoli Synthesis of 4-Methylindole

Primary Reference: Bartoli et al., Tetrahedron Lett. (1989) [1]

Principle: This reaction utilizes the reaction of vinylmagnesium bromide with ortho-substituted nitroarenes.[2] The steric bulk of the ortho-substituent (in this case, the methyl group we want to retain) actually favors the reaction by directing the [3,3]-sigmatropic rearrangement.

Materials:

-

2-Nitro-m-xylene (Starting Material)

-

Vinylmagnesium bromide (1.0 M in THF)[3]

-

Anhydrous THF[3]

-

Saturated aqueous NH₄Cl

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve 2-Nitro-m-xylene (1.0 eq) in anhydrous THF. Cool to -40°C.[2]

-

Grignard Addition: Add Vinylmagnesium bromide (3.0 eq) dropwise over 20 minutes.

-

Note: The solution will turn deep purple/brown. This color change indicates the formation of the nitroso-alkene intermediate.

-

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.

-

Quench: Pour the reaction mixture into saturated NH₄Cl at 0°C.

-

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield Expectation: 40-60%.

-

Protocol: Validation via NOE (Nuclear Overhauser Effect) NMR

To confirm the steric lock of a C3-substituent (e.g., a C3-dimethylaminomethyl group) by the 4-methyl group.

-

Sample Prep: Dissolve 5 mg of the 4-methylindole derivative in 0.6 mL DMSO-d6.

-

Experiment: Run a 1D NOE difference experiment or 2D NOESY.

-

Irradiation: Irradiate the 4-Methyl protons (

ppm). -

Observation: Look for NOE enhancement of the C3-sidechain protons.

-

Positive Result: Strong enhancement indicates the side chain is locked in spatial proximity (syn-clinal) to the methyl group.

-

Negative Result: Weak/diffuse enhancement suggests free rotation.

-

References

-

Bartoli, G., et al. (1989).[4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[4] Link

-

Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), e1196. Link

-

Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Journal of Organic Chemistry, 66(2), 638–641. (Describing the Dobbs modification for 4-substituted indoles). Link

Sources

Literature review of fluorinated methyl indole carboxylic acids

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Motif

In the landscape of modern medicinal chemistry, the fluorinated methyl indole carboxylic acid scaffold represents a convergence of three critical design elements: the privileged indole heterocycle, the metabolic armor of fluorine, and the versatile handle of the carboxylic acid.

This guide analyzes the synthetic evolution and biological utility of this chemical class.[1][2] Unlike generic indole reviews, we focus specifically on the interplay between fluorination (for metabolic stability and lipophilicity), methylation (for steric tuning and solubility), and the carboxylic acid moiety (as a pharmacophore or synthetic handle).

Key Technical Insights

-

Metabolic Blocking: Fluorine substitution at C4, C5, or C6 effectively blocks Cytochrome P450-mediated hydroxylation, extending half-life (

). -

pKa Modulation: The inductive effect of fluorine (

) significantly lowers the pKa of the carboxylic acid, altering bioavailability and protein binding. -

Synthetic Dominance: While transition-metal catalysis is rising, the Fischer Indole Synthesis remains the industrial workhorse for this scaffold due to scalability.

Synthetic Methodologies

The construction of fluorinated methyl indole carboxylic acids generally follows two distinct strategies: De Novo Ring Formation and Functionalization of the Indole Core .

The Modified Fischer Indole Synthesis

The most robust route to 2-methyl-indole-3-carboxylic acids or 2-carboxylic acids involves the condensation of fluorinated phenylhydrazines with pyruvate derivatives or diketones.

Protocol Analysis:

-

Starting Material: Fluorinated phenylhydrazine hydrochloride.

-

Carbonyl Partner: Ethyl pyruvate (for 2-COOH) or Acetoacetate (for 3-COOH).

-

Catalyst: Lewis acids (

) or Brønsted acids ( -

Critical Step: The [3,3]-sigmatropic rearrangement requires careful temperature control to prevent polymerization of the electron-deficient fluorinated ring.

Visualizing the Mechanism: The following diagram details the mechanistic pathway for synthesizing ethyl 5-fluoro-2-methylindole-3-carboxylate , a common intermediate.

Caption: Mechanistic flow of the Fischer Indole Synthesis applied to fluorinated substrates.

Regioselective Iodination & Cyclization (The "Robust" Route)

For complex substitution patterns, such as 5-chloro-4-fluoro-1H-indole-2-carboxylic acid (a key HIV NNRTI intermediate), the Fischer synthesis often lacks regiocontrol. A 5-step protocol involving ortho-lithiation or iodination provides superior results.

Step-by-Step Protocol (Adapted from Org. Process Res. Dev. 2010):

-

Protection: Boc-protection of 4-chloro-3-fluoroaniline.[4][5]

-

Iodination: Regioselective lithiation/iodination at the C2 position (relative to aniline nitrogen).

-

Deprotection: Removal of Boc group to yield the o-iodoaniline.[4][5]

-

Cyclization: Palladium-catalyzed cyclization with pyruvic acid or ester equivalents.

-

Esterification: Formation of the methyl ester.

Why this matters: This method avoids hazardous diazonium intermediates common in older routes and ensures the fluorine atom is placed with 100% regiocontrol relative to the nitrogen.

Structure-Activity Relationship (SAR)

The introduction of fluorine and methyl groups onto the indole carboxylic acid scaffold is rarely arbitrary. It follows specific medicinal chemistry logic.

The "Magic Methyl" & Lipophilicity

-

2-Methyl Substitution: Often restricts rotation of C3 substituents, locking the molecule into a bioactive conformation. It also blocks metabolism at the reactive C2 position.

-

Fluorine Scan:

-

C5-F: Mimics the size of a proton (

vs -

C4-F: Often used to modulate the pKa of the NH proton via through-space electrostatic interactions.

-

Quantitative Data Summary

The following table summarizes the physicochemical shifts observed when modifying the indole core.

| Compound Variant | LogP (Est.) | pKa (COOH) | Metabolic Stability (Microsomal) | Primary Utility |

| Indole-2-COOH | 2.1 | ~3.8 | Low (C5/C6 oxidation) | Scaffold |

| 5-Fluoro -indole-2-COOH | 2.4 | ~3.6 | High | Bioisostere |

| 5-Fluoro-2-methyl -indole-3-COOH | 2.9 | ~3.9 | Very High | Drug Candidate |

| 4-Fluoro-indole-2-COOH | 2.3 | ~3.4 | Medium | pKa Tuning |

Biological Applications & Case Studies

HIV-1 Integrase & Reverse Transcriptase Inhibitors

Fluorinated indole carboxylic acids are privileged scaffolds in the fight against HIV.

-

Mechanism: The carboxylic acid moiety often chelates the

ions in the active site of HIV integrase. -

Fluorine's Role: In NNRTIs (e.g., phosphoindoles), a 5-chloro-4-fluoro substitution pattern is critical. The fluorine atom fills a small hydrophobic pocket and protects the ring from oxidative degradation, while the carboxylic acid (or its ester precursor) directs binding orientation.

Anti-Inflammatory Agents (sPLA2 Inhibition)

Indole-3-carboxylic acids derivatized with fluorinated benzyl groups have shown potent inhibition of secretory Phospholipase A2 (sPLA2).

-

Key Interaction: The indole NH and the carboxylic acid form a hydrogen-bond network with the catalytic residues of the enzyme. The 2-methyl group positions the indole ring to maximize hydrophobic contacts with the enzyme's lipid-binding channel.

Visualizing the Biological Logic:

Caption: SAR logic flow connecting chemical modifications to biological outcomes.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylindole-3-carboxylic acid

Objective: Synthesis of the target compound via the Nenitzescu modification of the Fischer synthesis.

-

Reactants:

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Solvent: Ethanol (Abs.)

-

Catalyst: Zinc Chloride (

) or

-

-

Procedure:

-

Step 1 (Hydrazone Formation): Dissolve 4-fluorophenylhydrazine HCl in ethanol. Add ethyl acetoacetate dropwise at 0°C. Stir for 1 hour. Isolate the hydrazone intermediate if necessary, or proceed in one pot.

-

Step 2 (Cyclization): Add the catalyst slowly. Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -

Step 3 (Workup): Pour the reaction mixture into ice water. The ester product will precipitate. Filter and wash with cold water.

-

Step 4 (Hydrolysis): To convert the ester to the free acid, reflux the solid in 10% NaOH/MeOH for 2 hours. Acidify with 1M HCl to pH 2 to precipitate the carboxylic acid.

-

Step 5 (Purification): Recrystallize from ethanol/water to yield off-white needles.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet/triplet and the appearance of a broad COOH singlet (~12 ppm). The C2-Methyl group should appear as a singlet around 2.6 ppm.

-

References

-

Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids. The Journal of Organic Chemistry. [Link]

-

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Organic Process Research & Development. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Future Medicinal Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][6]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors. Molecules. [Link]

Sources

Thermal Characterization & Stability Profile: 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid

Executive Summary

7-Fluoro-4-methyl-1H-indole-2-carboxylic acid (CAS: 383132-49-8) represents a specialized scaffold in medicinal chemistry, combining the metabolic blocking capability of the C7-fluorine with the steric and lipophilic properties of the C4-methyl group. While often treated as a stable intermediate, indole-2-carboxylic acids possess a latent thermal instability: decarboxylation .

This guide addresses the physicochemical boundaries of this molecule. It synthesizes predictive data with analog-based triangulation to establish an expected melting point range and details the specific thermal degradation mechanisms that researchers must control during synthesis and storage.

Physicochemical Profile & Melting Point Analysis

The "Expected" Range vs. Experimental Reality

Unlike commodity chemicals, specific thermal data for the 7-fluoro-4-methyl congener is often absent from standard safety data sheets (SDS), which frequently rely on predicted models. To ensure processing safety, we must triangulate the expected melting point (MP) using Structure-Property Relationships (SPR) of close structural analogs.

Table 1: Thermal Properties of Structural Analogs

| Molecule | Substitution | Melting Point ( | Thermal Behavior |

| Target | 7-F, 4-Me | 205–225 °C (Proj.) | Likely Decarboxylation at |

| 7-Fluoro-indole-2-COOH | 7-F | 198 °C | Sharp melt, stable <190°C |

| 4-Fluoro-indole-2-COOH | 4-F | 220–224 °C | High lattice energy |

| 7-Methyl-indole-2-COOH | 7-Me | 217 °C | Decomposes upon melting |

| 1-Methyl-indole-2-COOH | 1-Me | 212 °C | Distinct decomposition |

Data Sources: Sigma-Aldrich [1], ChemicalBook [2], NIST [3].

Technical Insight: The introduction of the C4-methyl group generally increases the melting point relative to the unsubstituted parent due to enhanced van der Waals packing. However, the C7-fluorine atom (though small, van der Waals radius ~1.47 Å) introduces a dipole that can destabilize the lattice if not perfectly aligned. Expect a melting onset between 205°C and 215°C , likely accompanied by immediate gas evolution (

Solubility & Handling Implications

-

pKa (Predicted): ~4.34. The molecule is acidic.

-

Solvent Choice: High solubility in DMSO and DMF; moderate in MeOH. Avoid heating in acidic solvents, which catalyzes decarboxylation.

Thermal Stability & Degradation Mechanism

The primary stability risk for 7-fluoro-4-methyl-1H-indole-2-carboxylic acid is thermal decarboxylation , converting the carboxylic acid into the corresponding indole (7-fluoro-4-methylindole). This reaction is irreversible and can lead to pressure buildup in closed vessels.

The Decarboxylation Pathway

Indole-2-carboxylic acids are susceptible to decarboxylation because the indole ring can stabilize the developing negative charge (or zwitterionic character) at the C3 position during the transition state.[1] The presence of the 7-Fluoro (electron-withdrawing via induction) and 4-Methyl (electron-donating via hyperconjugation) groups creates a unique "push-pull" electronic environment that may lower the activation energy for this pathway compared to unsubstituted indoles.

Diagram 1: Thermal Decarboxylation Mechanism

Caption: The thermal degradation pathway involves proton transfer and loss of carbon dioxide, often accelerated by the electron-rich nature of the indole ring.[1]

Experimental Protocols for Validation

As a researcher, you should not rely on literature values for critical intermediates. You must validate the material's thermal profile to prevent "blind" degradation during synthesis.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing between a true melting event and decomposition.[1]

-

Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

-

Pan Type: Hermetically sealed aluminum pans with a pinhole (to allow

escape without rupturing the cell) OR high-pressure gold-plated pans if quantitative pressure data is needed. -

Ramp Rate: 10 °C/min.

-

Range: 40 °C to 300 °C.

Interpretation:

-

Endotherm (Sharp): Represents melting (

). -

Exotherm (Broad/Sharp): Represents decomposition/decarboxylation.

-

The "Danger Zone": If the decomposition exotherm overlaps immediately with the melting endotherm, the material is thermally unstable in the melt phase.

Protocol B: Thermogravimetric Analysis (TGA)

Use TGA to confirm stoichiometry (solvates) and decarboxylation onset.[1]

-

Sample Mass: 5–10 mg.

-

Purge Gas: Nitrogen (

) at 20 mL/min. -

Ramp: 10 °C/min.

-

Critical Signal: A mass loss step of approximately 22.8% (Molecular Weight ratio of

[44] / Parent [193]) confirms decarboxylation.

Diagram 2: Analytical Workflow for Stability Determination

Caption: Decision tree for determining reaction safety parameters based on thermal analysis.

Storage & Handling Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain purity >98%.

-

Temperature: Store at 2–8 °C . While stable at room temperature for short periods, long-term storage at ambient conditions can induce slow surface decarboxylation, turning the white solid to a beige/brown powder.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The electron-rich indole ring is susceptible to oxidative degradation over time.

-

Reaction Limits:

-

Max Process Temp: Do not exceed 140 °C in solution without rigorous stability testing.

-

Acid Sensitivity: Avoid strong mineral acids at elevated temperatures. If acid catalysis is required, keep temperature < 50 °C.

-

References

-

Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole-2-carboxylic acid Safety Data Sheet. Retrieved from

-

ChemicalBook. (2023). 7-fluoro-4-methyl-1H-indole-2-carboxylic acid Properties. Retrieved from

-

NIST Chemistry WebBook. (n.d.). 1-Methyl-1H-indole-2-carboxylic acid IR and Mass Spectra. SRD 69. Retrieved from

-

PubChem. (2023). Compound Summary: 7-fluoro-4-methyl-1H-indole-2-carboxylic acid.[2] National Library of Medicine. Retrieved from

-

Reissert, A. (1897).[3] Über die Indol-2-carbonsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism on indole decarboxylation).

Sources

Methodological & Application

Application Notes & Protocols: Amide Coupling with 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of protocols for the amide coupling of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the ability to efficiently form amide bonds from indole-2-carboxylic acids is crucial for the synthesis of novel therapeutic agents.[1] This document offers a synthesis of established methodologies, mechanistic insights, and practical, step-by-step protocols to empower researchers in their drug discovery endeavors.

The unique electronic properties of the indole nucleus, further modulated by the electron-withdrawing fluorine atom and the electron-donating methyl group, can influence the reactivity of the carboxylic acid. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. We will delve into two of the most reliable and widely adopted coupling strategies: a carbodiimide-based method (EDC/HOBt) and an aminium-based method (HATU).

I. Mechanistic Considerations in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[2][3] Direct reaction is generally not feasible as amines, being basic, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[3][4] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thus rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.

A. Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][5] However, this intermediate can rearrange to a stable N-acylurea, a common side product that can be difficult to remove.[5] To prevent this and to enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][6][7] HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to side reactions.[5][6]

B. Aminium-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium-type coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[8][9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[8][10] The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt.[8][9][11] The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion then rapidly forms an OAt-active ester, which readily reacts with the amine to yield the desired amide.[8][11][12]

II. Experimental Protocols

The following protocols are presented as general guidelines and may require optimization for specific amine substrates. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.[13]

Materials:

-

7-fluoro-4-methyl-1H-indole-2-carboxylic acid

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Step-by-Step Procedure:

-

To a solution of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM, approximately 0.1 M), add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

B. Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for sterically hindered amines or when rapid reaction times are desired.[8][9]

Materials:

-

7-fluoro-4-methyl-1H-indole-2-carboxylic acid

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Step-by-Step Procedure:

-

In a flask, dissolve 7-fluoro-4-methyl-1H-indole-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approximately 0.1 M).

-

Add DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. The formation of the active ester may be observed.

-

Add the amine (1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

III. Data Summary and Comparison

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC·HCl | HATU |

| Additive | HOBt | None (HOAt is generated in situ) |

| Base | DIPEA or TEA | DIPEA |

| Typical Solvent | DMF or DCM | DMF |

| Reaction Time | 12-24 hours | 1-4 hours |

| Advantages | Cost-effective, readily available reagents, water-soluble byproducts.[5] | High efficiency, fast reaction times, low racemization, suitable for hindered substrates.[8][9][14] |

| Disadvantages | Longer reaction times, potential for N-acylurea byproduct formation.[5] | Higher cost, potential for guanidinylation of the amine if HATU is in large excess.[8] |

IV. Visualizing the Workflow and Mechanisms

Workflow for a Typical Amide Coupling Reaction

Caption: A generalized workflow for amide coupling reactions.

Mechanism of EDC/HOBt Mediated Amide Coupling

Caption: Simplified mechanism of EDC/HOBt coupling.

Mechanism of HATU Mediated Amide Coupling

Caption: Simplified mechanism of HATU coupling.

V. Troubleshooting and Field-Proven Insights

-

Poor Solubility: 7-fluoro-4-methyl-1H-indole-2-carboxylic acid may have limited solubility. If solubility is an issue in DCM, DMF is an excellent alternative.

-

Reaction Stalls: If the reaction stalls, gentle heating (40-50 °C) can sometimes facilitate the coupling, especially with less reactive amines. However, this should be done with caution as it can also promote side reactions.

-

Difficult Purification: The urea byproduct from EDC is water-soluble, making it easy to remove during aqueous workup.[5] If byproducts from HATU are difficult to remove, a dilute acid wash can help to protonate and solubilize them.

-

Steric Hindrance: For highly sterically hindered amines or carboxylic acids, HATU is generally the superior reagent.[9] If HATU also fails, other coupling reagents such as COMU or T3P could be explored.

By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize novel amide derivatives of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid for their drug discovery programs.

References

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Gunda, G. K., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Poudel, Y. B., et al. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

-

ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

-

YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

-

Chun, C. Y., et al. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

AAPPTEC Peptides. Coupling Reagents. [Link]

-

Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Royal Society of Chemistry. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

-

PubChem. 7-fluoro-4-methyl-1h-indole-2-carboxylic acid (C10H8FNO2). [Link]

-

LibreTexts Chemistry. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

Sources

- 1. 891724-25-7 | 4-fluoro-7-methyl-1H-indole-2-carboxylic acid [fluoromart.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

The Strategic Utility of 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Indole Scaffold and the Impact of Strategic Fluorination

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Within this important class of heterocycles, indole-2-carboxylic acids serve as critical intermediates for the synthesis of a diverse array of bioactive molecules, including anti-cancer, anti-viral, and anti-parasitic agents.[2][3][4][5][6]

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[7] This application note focuses on 7-fluoro-4-methyl-1H-indole-2-carboxylic acid , a specialized building block that combines the privileged indole scaffold with the advantageous properties of fluorination, making it a valuable intermediate in the development of novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid as a key pharmaceutical intermediate. We will detail a robust synthetic protocol for the intermediate itself and demonstrate its utility in the synthesis of a potent bioactive indole-2-carboxamide derivative.

Physicochemical Properties and Predicted Data

A summary of the key physicochemical properties of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid is presented below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem |

| Molecular Weight | 193.17 g/mol | [1] |

| XlogP (predicted) | 2.4 | [8] |

| Monoisotopic Mass | 193.05391 Da | [8] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 194.06119 |

| [M+Na]⁺ | 216.04313 |

| [M-H]⁻ | 192.04663 |

Data sourced from PubChemLite.[8]

Synthesis of 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid

The synthesis of 7-fluoro-4-methyl-1H-indole-2-carboxylic acid can be achieved through a multi-step sequence, as outlined in various synthetic patents and publications. The following protocol is a representative example of a common synthetic strategy.

Caption: Synthetic pathway for 7-fluoro-4-methyl-1H-indole-2-carboxylic acid.

Protocol: Synthesis of 7-Fluoro-4-methyl-1H-indole-2-carboxylic acid

Step 1: Synthesis of Ethyl 2-((3-fluoro-6-methylphenyl)imino)propanoate

-

To a solution of 3-fluoro-6-methylaniline (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-